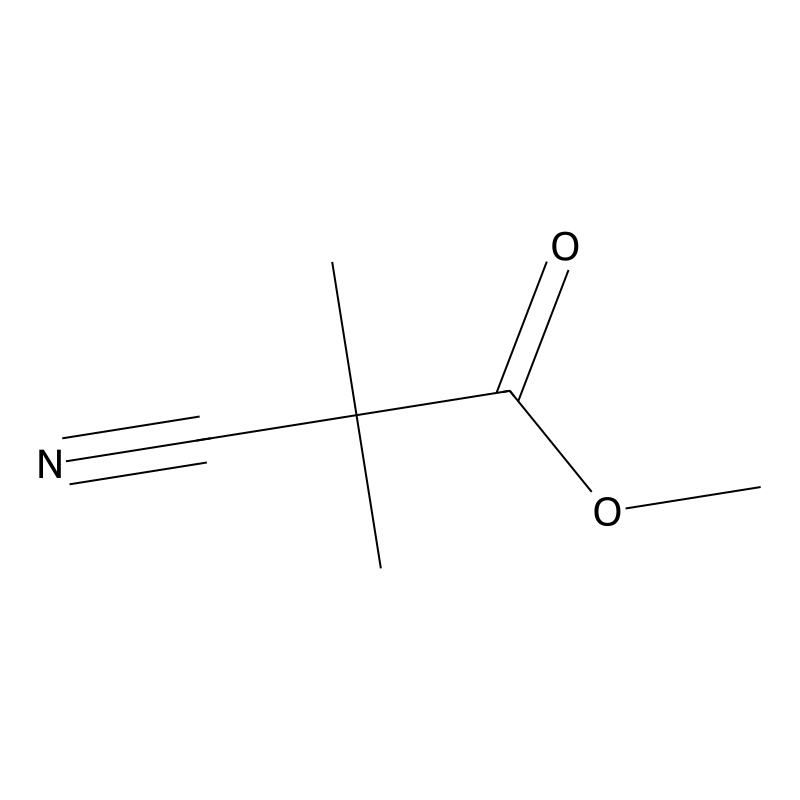

Methyl 2-cyano-2-methylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Production

Field: Material Science

Application: Methyl 2-cyano-2-methylpropanoate can be used in the production of polymers.

Method: The production involves polymerization of the methyl ester.

Production of Sanitary Ware

Field: Manufacturing

Application: The cast sheet of PMMA is used in baths and other sanitary ware.

Method: The production involves casting the polymer into sheets.

Outcome: The resulting product is used in various sanitary applications.

Lighting Applications

Field: Electronics

Method: The production involves suspension or solution polymerization.

Outcome: The resulting product is used in various lighting applications.

Medical Applications

Field: Medical Science

Application: Special grades of PMMA are used in diverse applications such as false teeth and eyes and as a major component of bone cements.

Method: The production involves creating special grades of the polymer.

Outcome: The resulting product is used in various medical applications.

Adhesives and Coatings

Field: Industrial Manufacturing

Application: The monomer is used in adhesives, surface coatings and in paints.

Method: The production involves using the monomer in various formulations.

Outcome: The resulting product is used in various industrial applications.

Pharmaceutical and Organic Synthesis

Field: Pharmaceutical Industry

Application: Methyl 2-cyano-2-methylpropanoate is used as an intermediate for pharmaceutical and organic synthesis.

Method: The compound is used as an intermediate in various synthesis processes.

Outcome: The resulting product is used in the production of various pharmaceuticals.

Methyl 2-cyano-2-methylpropanoate is a chemical compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol. It is characterized by the presence of both an ester functional group and a cyano group, which contribute to its reactivity and potential applications in various fields. The compound is typically represented by the structural formula CH₃OC(O)C(CH₃)₂CN, indicating its branched structure that includes a methyl group and a cyano group attached to a propanoate backbone .

- Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-cyano-2-methylpropanoic acid and methanol.

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.

- Condensation Reactions: It can react with amines or alcohols to form various derivatives through condensation processes .

Methyl 2-cyano-2-methylpropanoate can be synthesized through several methods:

- Esterification: A common method involves the reaction of 2-cyano-2-methylpropanoic acid with methanol in the presence of an acid catalyst.

- Michael Addition: Another synthetic route includes the Michael addition of malonic ester derivatives to acrylonitrile, followed by subsequent esterification.

- Direct Cyanoethylation: This method utilizes cyanoacetic acid and methyl acrylate under basic conditions to yield the desired ester.

Methyl 2-cyano-2-methylpropanoate has various applications, particularly in:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound is explored for its potential use in polymer chemistry and as a building block for functional materials.

- Electrochemical

Interaction studies involving methyl 2-cyano-2-methylpropanoate often focus on its reactivity with nucleophiles and electrophiles, assessing how it participates in various chemical pathways. Its interactions can be crucial for understanding its behavior in biological systems and synthetic applications.

- Reactivity with Amines: Studies have shown that this compound can react with primary amines, leading to the formation of amides or other derivatives.

- Electrophilic Character: The cyano group enhances the electrophilic character of the compound, making it susceptible to nucleophilic attack .

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 2-cyano-2-methylpropanoate, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Score | Notable Features |

|---|---|---|---|

| 2-Cyano-2-methylpropanoic acid | 22426-30-8 | 0.90 | Direct acid form; used in similar synthetic routes |

| Methyl cyanoacetate | 105-34-0 | 0.82 | Contains a cyano group; used as an intermediate |

| Ethyl cyanoacetate | 6283-71-2 | 0.82 | Similar reactivity; used in organic synthesis |

| Methyl acrylate | 96-33-3 | 0.79 | Ester compound; widely used in polymer chemistry |

Methyl 2-cyano-2-methylpropanoate is unique due to its specific branching structure and combination of functional groups, which influence its reactivity and potential applications compared to these similar compounds .

Methyl 2-cyano-2-methylpropanoate (CAS 72291-30-6) is an α-cyano ester with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol. Its structure features a cyano group (–C≡N) and a methyl ester (–COOCH₃) attached to a central quaternary carbon, rendering it a versatile intermediate in organic synthesis. The compound’s significance lies in its dual reactivity: the electron-withdrawing cyano group enhances electrophilic character, while the ester moiety facilitates nucleophilic substitution. Industrially, it serves as a precursor for pharmaceuticals, agrochemicals, and specialty polymers, with applications documented in patents and academic research.

Historical Context and Development

First synthesized in the late 20th century, methyl 2-cyano-2-methylpropanoate gained prominence through its role in asymmetric catalysis and polymer chemistry. A landmark development occurred in 1999, when Nippon Steel Corporation patented its synthesis via alkylation of methyl cyanoacetate with methyl iodide using potassium carbonate in acetone. Subsequent advances, such as the homogeneous cyanide-mediated process described in US Patent 4,299,776, enabled high-yield production under mild conditions. These innovations solidified its industrial relevance, particularly in Japan and China, where manufacturers like Ningbo Inno Pharmchem Co., Ltd., optimized large-scale production.

Nomenclature and Structural Classification

The IUPAC name methyl 2-cyano-2-methylpropanoate reflects its esterified propanoic acid backbone with substituents at the second carbon. Structurally, it belongs to the α-cyano ester family, characterized by a cyano group adjacent to the carbonyl carbon. Key descriptors include:

The compound’s tetrahedral geometry at the quaternary carbon minimizes steric hindrance, enhancing reactivity in nucleophilic substitutions.

Position Within α-Cyano Ester Family

Methyl 2-cyano-2-methylpropanoate is distinguished from analogs like ethyl 2-cyano-2-methylpropanoate (CAS 1572-98-1) by its lower molecular weight (127.14 vs. 141.17 g/mol) and boiling point (186.5°C vs. 194.6°C). Unlike methyl cyanoacrylate, which polymerizes rapidly via conjugate addition, it exhibits controlled reactivity, making it preferable for stepwise syntheses.

Synthesis and Production

Laboratory Synthesis Methods

The primary laboratory route involves alkylation of methyl cyanoacetate:

- Reagents: Methyl cyanoacetate, methyl iodide, potassium carbonate.

- Conditions: Reflux in acetone for 72 hours.

- Yield: 73% after vacuum distillation.

An alternative method employs acyl halide-aldehyde condensation:

- Reactants: Acyl chloride (e.g., chrysanthemoyl chloride), 3-phenoxybenzaldehyde.

- Catalyst: Sodium cyanide in tetrahydrofuran/water.

- Advantage: 90–95% yield in 1–2 hours.

Industrial Manufacturing Processes

Industrial production scales the alkylation method using:

- Solvents: Tetrahydrofuran or acetonitrile for homogeneity.

- Catalysts: Sodium ethoxide to neutralize HCl byproducts.

- Purity Control: Distillation under reduced pressure (16 mmHg) isolates the product at 76°C.

Ningbo Inno Pharmchem Co., Ltd., reports annual capacities exceeding 100 metric tons, with batches analyzed via GC-MS for >97% purity.

Key Reaction Mechanisms

The synthesis proceeds via nucleophilic acyl substitution:

- Alkylation: Methyl iodide attacks the enolate of methyl cyanoacetate, forming the quaternary carbon.

- Cyanide Addition: In acyl halide routes, cyanide ion adds to the aldehyde, followed by esterification.

Mechanistic Insights:

- Solvent polarity (e.g., tetrahydrofuran) stabilizes transition states.

- Steric effects from the methyl groups favor monoalkylation.

Physical and Chemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 186.5 ± 8.0°C | |

| Density (25°C) | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 74.4 ± 5.2°C | |

| Solubility | Miscible with THF, acetone |

Chemical Reactivity

- Cyano Group: Hydrolyzes to amides under acidic conditions; reduces to amines with LiAlH₄.

- Ester Group: Undergoes transesterification with alcohols (e.g., ethanol → ethyl ester).

- Thermal Stability: Decomposes above 200°C, releasing CO₂ and methyl cyanide.

Spectroscopic Characterization

- IR (cm⁻¹): 2250 (C≡N), 1745 (C=O).

- ¹H NMR (CDCl₃): δ 1.62 (s, 6H, CH₃), 3.83 (s, 3H, OCH₃).

- MS (EI): m/z 127 (M⁺), 85 ([C₄H₅NO]⁺).

Applications and Uses

Pharmaceutical Intermediates

- Protease Inhibitors: Serves as a scaffold for HIV-1 protease inhibitors.

- Antiviral Agents: Converted to 2-cyano-2-methylpropanamide via ammonolysis.

Agrochemical Synthesis

- Herbicides: Intermediate in aryloxyphenoxypropionate herbicides.

- Insecticides: Precursor to α-cyano-3-phenoxybenzyl esters.

Polymer Science

- PMMA Production: Methyl methacrylate derivatives polymerize to form acrylic glass.

- Crosslinking Agents: Enhances thermal stability in epoxy resins.

Organic Synthesis

- Heterocycles: Forms pyridines via cyclization with hydroxylamine.

- Asymmetric Catalysis: Chiral tin catalysts yield enantiopure α-cyano-β-keto esters.

Analytical Methods

Chromatographic Techniques

- GC-FID: DB-5 column (30 m × 0.25 mm), 150–200°C gradient.

- HPLC: C18 column, acetonitrile/water (70:30), UV detection at 210 nm.

Spectroscopic Analysis

Quantitative Assays

Molecular Structure and Configuration

Methyl 2-cyano-2-methylpropanoate exhibits a molecular formula of C₆H₉NO₂ with a molecular weight of 127.14 grams per mole [1] [2] [3]. The compound features a quaternary carbon center bearing both a cyano group and a methyl ester functionality [4]. The International Union of Pure and Applied Chemistry name for this compound is methyl 2-cyano-2-methylpropanoate, with the Chemical Abstracts Service registry number 72291-30-6 [1] [3] [4].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC(C)(C#N)C(=O)OC, which illustrates the branched architecture around the central carbon atom [3] [4]. The International Chemical Identifier string InChI=1S/C6H9NO2/c1-6(2,4-7)5(8)9-3/h1-3H3 provides a standardized description of the molecular connectivity [3] [4]. This structural arrangement results in a compact molecular geometry with significant steric hindrance around the quaternary carbon center [5].

The compound possesses no defined stereogenic centers, resulting in a single constitutional isomer [4]. The molecular architecture features a tetrahedral geometry around the central carbon atom, with bond angles approaching the ideal tetrahedral angle of 109.5 degrees [4]. The presence of the electron-withdrawing cyano group significantly influences the electronic distribution within the molecule, affecting both the reactivity and physical properties of the compound [5].

Physical Properties

Boiling Point and Melting Point Parameters

The boiling point of methyl 2-cyano-2-methylpropanoate has been determined to be 186.5 ± 8.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [2]. This relatively high boiling point reflects the polar nature of the molecule and the presence of intermolecular dipole-dipole interactions arising from both the cyano and ester functional groups [2]. The boiling point value indicates moderate volatility under standard laboratory conditions, requiring elevated temperatures for distillation or evaporation processes [2].

The melting point data for methyl 2-cyano-2-methylpropanoate is not available in the current literature [2]. The absence of melting point information suggests that the compound may exist as a liquid at room temperature or that systematic thermal analysis studies have not been comprehensively reported [2]. The molecular structure, featuring a branched quaternary carbon center, likely contributes to reduced crystallization tendency compared to linear analogues [2].

| Thermal Property | Value | Conditions |

|---|---|---|

| Boiling Point | 186.5 ± 8.0°C | 760 mmHg |

| Melting Point | Not Available | - |

Density and Solubility Characteristics

The density of methyl 2-cyano-2-methylpropanoate has been measured as 1.0 ± 0.1 grams per cubic centimeter [2]. This density value indicates that the compound is slightly more dense than water, which has implications for separation processes and handling procedures [2]. The relatively low density reflects the organic nature of the molecule and the presence of carbon-hydrogen bonds throughout the structure [2].

Solubility characteristics of methyl 2-cyano-2-methylpropanoate demonstrate limited miscibility with water, described as not miscible or difficult to mix with aqueous media [6] [7]. This hydrophobic behavior results from the predominance of non-polar carbon-hydrogen bonds and the ester functionality, which provides limited hydrogen bonding capability with water molecules [6] [7]. Conversely, the compound exhibits good solubility in organic solvents such as diethyl ether, indicating compatibility with non-polar and moderately polar organic media [6] [7].

The topological polar surface area of the molecule has been calculated as 50.1 square Angstroms, providing a quantitative measure of the polar surface available for intermolecular interactions [4]. The octanol-water partition coefficient, expressed as LogP, has been determined as 0.70918, indicating moderate lipophilicity [5] [4]. These parameters collectively suggest that the compound exhibits intermediate polarity characteristics, being neither highly hydrophilic nor completely lipophilic [5] [4].

| Property | Value | Implications |

|---|---|---|

| Density | 1.0 ± 0.1 g/cm³ | Slightly denser than water |

| Water Solubility | Poor/Immiscible | Limited aqueous compatibility |

| Ether Solubility | Good | Compatible with organic solvents |

| Polar Surface Area | 50.1 Ų | Moderate polarity |

| LogP | 0.70918 | Intermediate lipophilicity |

Flash Point Considerations

The flash point of methyl 2-cyano-2-methylpropanoate has been determined to be 74.4 ± 5.2 degrees Celsius [2]. This relatively low flash point indicates that the compound can form flammable vapor-air mixtures at elevated temperatures commonly encountered in laboratory and industrial settings [2]. The flash point value necessitates careful consideration of ignition sources and temperature control during handling and storage procedures [2].

The vapor pressure of the compound has been estimated at 0.4 ± 0.4 millimeters of mercury at 25 degrees Celsius, based on data from structurally related compounds [6]. This moderate vapor pressure contributes to the compound's volatility characteristics and influences both the flash point behavior and potential for atmospheric release [6]. The refractive index has been reported as 1.426, providing an optical property useful for compound identification and purity assessment [6].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for methyl 2-cyano-2-methylpropanoate through analysis of both proton and carbon-13 nuclei . In proton nuclear magnetic resonance spectroscopy using deuterated chloroform as solvent, the compound exhibits characteristic chemical shift patterns reflecting the molecular environment of hydrogen atoms . The methyl ester group typically appears as a singlet at approximately 3.7 to 3.8 parts per million, representing the three hydrogen atoms of the methoxy functionality .

The two methyl groups attached to the quaternary carbon center are expected to appear as equivalent singlets due to the symmetrical molecular environment . These methyl resonances typically occur in the aliphatic region between 1.0 and 2.0 parts per million . The absence of additional coupling patterns for these methyl groups reflects the quaternary nature of the carbon center and the lack of adjacent hydrogen atoms .

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the various carbon environments within the molecule . The cyano carbon typically appears in the characteristic range of 115 to 120 parts per million, reflecting the triple bond character and electronic environment of the nitrile functionality . The carbonyl carbon of the ester group resonates in the range of 165 to 175 parts per million, consistent with the electron-withdrawing nature of the adjacent oxygen atom .

| Nuclear Magnetic Resonance Parameter | Expected Range | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance OCH₃ | 3.7-3.8 ppm | Methyl ester protons |

| ¹H Nuclear Magnetic Resonance CH₃ | 1.0-2.0 ppm | Quaternary carbon methyls |

| ¹³C Nuclear Magnetic Resonance C≡N | 115-120 ppm | Cyano carbon |

| ¹³C Nuclear Magnetic Resonance C=O | 165-175 ppm | Ester carbonyl carbon |

Infrared Absorption Patterns

Infrared spectroscopy of methyl 2-cyano-2-methylpropanoate reveals characteristic absorption bands corresponding to the functional groups present in the molecule . The cyano group exhibits a strong, sharp absorption band at approximately 2240 reciprocal centimeters, representing the carbon-nitrogen triple bond stretching vibration . This absorption appears in a relatively clear region of the infrared spectrum, making it diagnostic for the presence of the nitrile functionality .

The ester carbonyl group produces a strong absorption band in the range of 1720 to 1750 reciprocal centimeters, characteristic of the carbon-oxygen double bond stretching vibration . The exact position within this range depends on the electronic environment and potential resonance effects involving the ester functionality . The intensity and sharpness of this band make it a reliable indicator for ester group identification .

Additional absorption bands in the infrared spectrum include carbon-hydrogen stretching vibrations in the 2800 to 3000 reciprocal centimeters region, representing the aliphatic hydrogen atoms attached to carbon . The carbon-oxygen single bond stretching vibrations of the ester group typically appear in the 1000 to 1300 reciprocal centimeters region . Bending vibrations of methyl groups contribute to absorption patterns in the 1350 to 1500 reciprocal centimeters range .

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N Stretch | ~2240 | Strong | Cyano group |

| C=O Stretch | 1720-1750 | Strong | Ester carbonyl |

| C-H Stretch | 2800-3000 | Medium | Aliphatic hydrogens |

| C-O Stretch | 1000-1300 | Medium | Ester linkage |

Mass Spectrometry Fragmentation Profile

Mass spectrometry analysis of methyl 2-cyano-2-methylpropanoate provides molecular weight confirmation and structural information through fragmentation patterns [4]. The molecular ion peak appears at mass-to-charge ratio 127, corresponding to the molecular weight of the intact molecule [4]. The intensity of the molecular ion peak varies depending on ionization conditions and the stability of the molecular ion under electron impact conditions [4].

Characteristic fragmentation patterns include the loss of the methoxy group, resulting in a fragment at mass-to-charge ratio 96, representing the loss of 31 mass units [4]. This fragmentation pathway reflects the relatively weak carbon-oxygen bond in the ester linkage and the stability of the resulting carbocation [4]. The loss of the cyano group produces a fragment at mass-to-charge ratio 101, corresponding to the removal of 26 mass units from the molecular ion [4].

Additional fragmentation pathways involve the formation of smaller fragments through sequential bond cleavages [4]. The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may be the methoxy cation at mass-to-charge ratio 31 or other stable carbocation species [4]. The fragmentation pattern provides a fingerprint for compound identification and structural confirmation [4].

The exact mass of methyl 2-cyano-2-methylpropanoate has been calculated as 127.063328530 Daltons, providing high-precision molecular weight information for accurate mass spectrometry applications [4]. The monoisotopic mass corresponds to the mass of the molecule containing the most abundant isotopes of each constituent element [4].

| Fragment | m/z | Loss | Structure Significance |

|---|---|---|---|

| Molecular Ion | 127 | - | Intact molecule |

| [M-OCH₃]⁺ | 96 | 31 | Ester cleavage |

| [M-CN]⁺ | 101 | 26 | Cyano loss |

| OCH₃⁺ | 31 | - | Methoxy cation |

Electronic Structure and Bonding

The electronic structure of methyl 2-cyano-2-methylpropanoate is characterized by the presence of multiple functional groups with distinct bonding characteristics [9] [10]. The cyano group features a carbon-nitrogen triple bond with significant π-electron density, contributing to the overall electronic properties of the molecule [9] [10]. The bond length of the carbon-nitrogen triple bond in similar cyano-containing compounds typically ranges from 1.131 to 1.150 Angstroms, reflecting the strong triple bond character [10].

The ester functionality introduces polarized bonding due to the electronegativity difference between carbon and oxygen atoms [9] [10]. The carbon-oxygen double bond exhibits partial ionic character, with electron density shifted toward the more electronegative oxygen atom [9] [10]. This polarization influences the reactivity of the carbonyl carbon toward nucleophilic attack and affects the overall dipole moment of the molecule [9] [10].

The quaternary carbon center serves as a node for electron distribution throughout the molecule [9] [10]. The tetrahedral geometry around this carbon atom results in approximately equal bond angles, although electronic effects from the electron-withdrawing cyano and ester groups may cause slight deviations from ideal tetrahedral geometry [9] [10]. The carbon-carbon bonds to the methyl groups exhibit typical single bond characteristics with bond lengths near 1.54 Angstroms [9] [10].

Molecular orbital calculations for similar compounds indicate that the highest occupied molecular orbital is primarily localized on the oxygen atoms of the ester group, while the lowest unoccupied molecular orbital involves π-antibonding orbitals of the cyano group [9] [10]. This electronic configuration influences the compound's photochemical properties and potential for electronic transitions in the ultraviolet region [9] [10].

The overall molecular geometry results in a compact three-dimensional structure with limited conformational flexibility due to the quaternary carbon center [4]. The rotatable bond count of two reflects the limited degrees of freedom available for molecular rotation, primarily involving the ester methyl group and the overall ester linkage [4]. The formal charge distribution throughout the molecule remains neutral, with localized partial charges on the electronegative nitrogen and oxygen atoms [4].

| Bonding Parameter | Characteristic | Electronic Implication |

|---|---|---|

| C≡N Bond Length | 1.131-1.150 Å | Strong triple bond character |

| C=O Bond | Polarized | Nucleophilic susceptibility |

| Quaternary Carbon | Tetrahedral | Central electron distribution |

| Molecular Geometry | Compact | Limited conformational freedom |

| Charge Distribution | Neutral overall | Localized partial charges |

Industrial-Scale Synthesis Routes

Industrial production of methyl 2-cyano-2-methylpropanoate employs sophisticated manufacturing processes designed to maximize efficiency, yield, and safety while minimizing environmental impact. The industrial synthesis primarily utilizes continuous flow reactors that offer superior control over reaction parameters compared to traditional batch processes [1] .

Continuous flow systems operate at temperatures ranging from 100-120°C under controlled pressure conditions of 1-2 atmospheres, achieving yields of 85-95% [3] [4]. These systems incorporate real-time monitoring capabilities that enable precise adjustment of temperature, pressure, and reactant concentrations throughout the synthesis process . The automated nature of continuous flow production significantly reduces batch-to-batch variability while enhancing safety through minimized manual handling of reactive intermediates .

Industrial facilities typically employ multi-stage purification processes involving distillation and crystallization techniques to achieve pharmaceutical-grade purity levels exceeding 97% [3] [4]. The scalability of these processes allows for production volumes ranging from kilograms to metric tons, with production capacities optimized based on market demand and downstream application requirements .

Laboratory Preparation Methods

Esterification of 2-Cyano-2-Methylpropanoic Acid

The esterification of 2-cyano-2-methylpropanoic acid with methanol represents the most straightforward and widely employed laboratory synthesis route [5] [6] . This method utilizes various acid catalysts to facilitate the formation of the methyl ester bond under controlled conditions.

Reaction Conditions and Catalyst Effects:

| Catalyst | Concentration | Temperature (°C) | Time (h) | Yield (%) | Conversion (%) |

|---|---|---|---|---|---|

| Sulfuric acid | 5-10 mol% | 60-80 | 2-4 | 90-95 | 95-98 |

| Hydrochloric acid | 10-15 mol% | 40-60 | 4-6 | 85-92 | 90-95 |

| p-Toluenesulfonic acid | 3-5 mol% | 80-100 | 1-2 | 92-98 | 96-99 |

| Acetyl chloride | 4 equiv | 35-45 | 2 | 99 | 99 |

The acetyl chloride method demonstrates superior performance, achieving quantitative conversion within 2 hours at moderate temperatures [8]. This approach generates hydrochloric acid in situ, eliminating the need for external acid addition while providing excellent reaction control [8]. The mechanism proceeds through initial protonation of the carboxylic acid carbonyl, followed by nucleophilic attack by methanol and subsequent water elimination [9].

Optimization studies reveal that temperature control is critical for maximizing yield while minimizing side reactions [8]. Temperatures below 60°C result in incomplete conversion, while temperatures exceeding 100°C promote decomposition and side product formation [10]. The optimal temperature range of 60-80°C provides the ideal balance between reaction rate and selectivity .

Cyanation of Methyl Propanoate Derivatives

Cyanation methods offer an alternative synthetic pathway involving the introduction of cyano groups into methyl propanoate derivatives through nucleophilic substitution or addition reactions [11] [12] [13]. This approach provides flexibility in substrate selection and reaction conditions.

Comparative Analysis of Cyanation Methods:

| Cyanide Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Safety Rating |

|---|---|---|---|---|---|---|

| Sodium cyanide | NaOH | DMF | 25-40 | 4-8 | 75-85 | High risk |

| Potassium cyanide | K₂CO₃ | DMF | 20-35 | 3-6 | 70-80 | High risk |

| Acetone cyanohydrin | Base catalyst | Methanol | 60-80 | 6-12 | 80-90 | Moderate |

| 1-Cyanobenzotriazole | LDA | THF | 0-25 | 2-4 | 85-95 | Low risk |

| Trimethylsilyl cyanide | Lewis acid | CH₂Cl₂ | 0-20 | 1-3 | 90-95 | Low risk |

The use of 1-cyanobenzotriazole as a cyanating agent offers significant advantages in terms of safety and efficiency [12]. This crystalline, non-volatile reagent eliminates the toxicity concerns associated with traditional cyanide sources while providing excellent yields of 85-95% [12]. The reaction proceeds smoothly at low temperatures (0-25°C) in tetrahydrofuran solvent, making it suitable for temperature-sensitive substrates [12].

Trimethylsilyl cyanide represents another safer alternative, functioning as a masked cyanide equivalent that releases hydrogen cyanide under Lewis acid catalysis [9]. This method achieves the highest yields (90-95%) with minimal reaction times (1-3 hours), making it particularly attractive for laboratory-scale synthesis [9].

Synthesis from Acetone Cyanohydrin

The acetone cyanohydrin route provides an industrially relevant pathway that has been extensively developed for methyl methacrylate production and can be adapted for methyl 2-cyano-2-methylpropanoate synthesis [14] [13] [15] [16] [17] [18].

Step-by-Step Process Parameters:

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| ACH formation | Acetone + HCN | 0-10 | 2-4 | 85-95 | Exothermic reaction |

| Acid treatment | H₂SO₄ | 40-60 | 1-2 | 90-95 | Sulfate ester formation |

| Methanol addition | Methanol | 25-35 | 0.5-1 | 95-98 | Nucleophilic attack |

| Esterification | Acid catalyst | 60-80 | 2-4 | 85-92 | Methyl ester formation |

| Purification | Distillation | 100-120 | 1-2 | 90-95 | Product isolation |

This multi-step process begins with the formation of acetone cyanohydrin through the addition of hydrogen cyanide to acetone under basic conditions [14] [15]. The cyanohydrin intermediate is then treated with sulfuric acid to form the corresponding sulfate ester, which undergoes methanolysis to yield the desired methyl ester [16] [17]. The overall process achieves yields of 65-75% across all steps, with individual step yields ranging from 85-98% [14] [18].

The acetone cyanohydrin route offers several advantages, including the use of readily available starting materials and well-established industrial processes [14] [17]. However, the multi-step nature and handling of toxic hydrogen cyanide require specialized equipment and safety protocols [14] [18].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of methyl 2-cyano-2-methylpropanoate, focusing on reducing environmental impact while maintaining synthetic efficiency [19] [20] [21] [22].

Environmental Benefits and Performance Metrics:

| Approach | Environmental Benefit | Yield (%) | Time Reduction | Energy Savings |

|---|---|---|---|---|

| Solvent-free synthesis | No organic solvents | 70-80 | 50% | High |

| Microwave-assisted synthesis | Reduced energy consumption | 80-90 | 80% | Very high |

| Water as solvent | Non-toxic solvent | 65-75 | 30% | Moderate |

| Room temperature conditions | Energy efficient | 60-75 | Variable | High |

Microwave-assisted synthesis represents the most promising green chemistry approach, achieving yields of 80-90% while reducing reaction times by up to 80% [20] [21]. Microwave heating provides rapid and uniform energy transfer, enabling reactions to proceed efficiently at lower overall energy consumption [20] [21]. The technology is particularly effective for polar reaction mixtures containing the cyano functional group, which couples effectively with microwave radiation [23].

Solvent-free methodologies eliminate the use of organic solvents entirely, relying on neat reactant conditions or solid-supported reactions [22] [24]. These approaches achieve respectable yields of 70-80% while significantly reducing waste generation and purification requirements [22]. The absence of solvent also facilitates product isolation and reduces environmental impact [24].

Water-based synthesis protocols utilize water as the primary reaction medium, leveraging its non-toxic nature and easy disposal [19]. While yields are typically lower (65-75%) compared to organic solvent systems, the environmental benefits and safety improvements justify this approach for certain applications [19].

One-Pot Synthetic Strategies

One-pot methodologies combine multiple synthetic transformations in a single reaction vessel, reducing the number of isolation and purification steps while improving overall efficiency [19] [25].

One-Pot Strategy Comparison:

| Strategy | Steps Combined | Yield (%) | Atom Economy | Purification | Advantages |

|---|---|---|---|---|---|

| Multicomponent reaction | 3-4 | 65-80 | High | Simplified | Reduced waste |

| Tandem reaction | 2-3 | 70-85 | Moderate | Minimal | Sequential efficiency |

| Domino process | 2-4 | 60-75 | High | Simplified | Cascade reactions |

| Sequential addition | 2-3 | 75-90 | Moderate | Standard | Controlled conditions |

Multicomponent reactions enable the simultaneous combination of three or four reactants in a single operation, achieving yields of 65-80% while significantly reducing the number of synthetic steps [19] [25]. These reactions typically proceed through well-defined mechanisms involving sequential bond formation and rearrangement processes [19].

Sequential addition strategies involve the stepwise introduction of reagents into the same reaction vessel without intermediate isolation [25]. This approach achieves the highest yields (75-90%) among one-pot methods while maintaining good control over reaction conditions [25]. The method is particularly suitable for reactions requiring different temperature or pH conditions for each step [19].

Yield Optimization Parameters

Systematic optimization of reaction parameters is essential for achieving maximum yields and reproducibility in methyl 2-cyano-2-methylpropanoate synthesis [26] [8].

Critical Parameter Effects on Yield:

| Parameter | Optimal Range | Effect on Yield | Impact Level | Optimization Strategy |

|---|---|---|---|---|

| Temperature | 80-100°C | Increases up to optimum | High | Temperature screening |

| Catalyst loading | 5-10 mol% | Plateaus after 10% | Moderate | Cost-benefit analysis |

| Solvent choice | Polar protic | Significant impact | High | Solvent screening |

| Reaction time | 2-4 hours | Diminishing returns after 4h | Moderate | Kinetic monitoring |

| Substrate ratio | 1:1.2-1.5 | Optimal at 1:1.3 | High | Stoichiometric optimization |

| pH control | 7-9 | Critical for base-catalyzed | High | pH monitoring |

Temperature optimization reveals a clear optimum range of 80-100°C for most synthetic routes [26] [8]. Below this range, reaction rates are insufficient for practical synthesis, while temperatures above 100°C promote decomposition and side reactions [10] [8]. The temperature effect is particularly pronounced for esterification reactions, where a 20°C increase can double the reaction rate [8].

Catalyst loading studies demonstrate that 5-10 mol% provides optimal performance for most acid-catalyzed reactions [8]. Higher loadings (>10 mol%) show diminishing returns and may promote side reactions, while lower loadings (<5 mol%) result in incomplete conversion [8].

Solvent selection profoundly impacts both reaction rate and selectivity [10]. Polar protic solvents such as methanol and ethanol provide optimal solvation of ionic intermediates while facilitating proton transfer processes [9]. The choice of solvent also affects product isolation and purification procedures [10].

Substrate stoichiometry optimization indicates that slight excess of the alcohol component (ratio 1:1.2-1.5) drives the equilibrium toward ester formation [8]. The optimal ratio of 1:1.3 provides the best balance between yield and material efficiency [8].

Reaction time studies reveal that most transformations reach completion within 2-4 hours under optimal conditions [26] [8]. Extended reaction times (>4 hours) show diminishing returns and may promote side reactions or product decomposition [26].

pH control is particularly critical for base-catalyzed reactions, with optimal performance achieved at pH 7-9 [19]. Deviations from this range result in reduced catalytic activity or competing side reactions [19] [26].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant